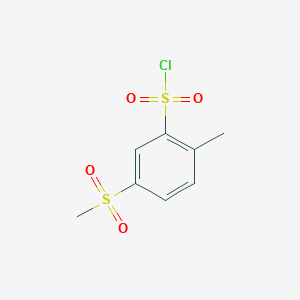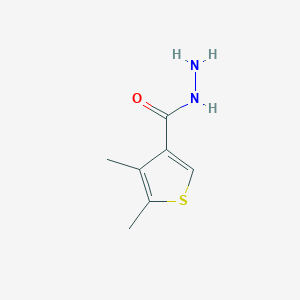
1,3,5-Trifluoro-2,4,6-triyodobenceno
Descripción general
Descripción
1,3,5-Trifluoro-2,4,6-triiodobenzene is an aromatic compound characterized by the presence of three fluorine atoms and three iodine atoms attached to a benzene ring. This compound is known for its unique halogen bonding properties, making it a valuable building block in the field of supramolecular chemistry .
Aplicaciones Científicas De Investigación
1,3,5-Trifluoro-2,4,6-triiodobenzene has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
The primary targets of 1,3,5-Trifluoro-2,4,6-triiodobenzene are various halogen-bonding acceptors, ranging from neutral Lewis bases (nitrogen-containing heterocycles, N-oxides, and triphenylphosphine selenide) to anions (halide ions and thiocyanate ion) . These targets play a crucial role in the formation of a wide diversity of supramolecular architectures .
Mode of Action
1,3,5-Trifluoro-2,4,6-triiodobenzene interacts with its targets through halogen-bonding interactions . This interaction leads to the co-crystallization of 1,3,5-Trifluoro-2,4,6-triiodobenzene with its targets, resulting in the formation of various supramolecular architectures .
Biochemical Pathways
The interaction of 1,3,5-Trifluoro-2,4,6-triiodobenzene with its targets affects the formation of supramolecular architectures . These architectures can be considered as the downstream effects of the biochemical pathways influenced by 1,3,5-Trifluoro-2,4,6-triiodobenzene .
Pharmacokinetics
It is known that the compound is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 1,3,5-Trifluoro-2,4,6-triiodobenzene’s action are primarily observed in the formation of diverse supramolecular architectures . These architectures are formed as a result of the compound’s interaction with various halogen-bonding acceptors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Trifluoro-2,4,6-triiodobenzene. For instance, the compound is light-sensitive and incompatible with strong oxidizing agents, strong acids, and bases . These factors should be considered when studying the compound’s mechanism of action.
Análisis Bioquímico
Biochemical Properties
1,3,5-Trifluoro-2,4,6-triiodobenzene plays a significant role in biochemical reactions due to its ability to form noncovalent interactions, such as halogen bonds. These interactions are crucial in the construction of supramolecular architectures. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through halogen bonding and π-π stacking interactions . These interactions can influence the stability and function of the biomolecules, making 1,3,5-Trifluoro-2,4,6-triiodobenzene a valuable tool in biochemical research.
Cellular Effects
1,3,5-Trifluoro-2,4,6-triiodobenzene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form halogen bonds with biomolecules can lead to changes in the activity of enzymes and proteins, thereby affecting cellular processes . Additionally, 1,3,5-Trifluoro-2,4,6-triiodobenzene may impact the expression of specific genes, further influencing cellular function.
Molecular Mechanism
The molecular mechanism of 1,3,5-Trifluoro-2,4,6-triiodobenzene involves its interactions with biomolecules through halogen bonding and π-π stacking interactions. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecule involved . The compound’s ability to form stable noncovalent interactions with proteins and enzymes can result in changes in their activity and function. Additionally, 1,3,5-Trifluoro-2,4,6-triiodobenzene can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3,5-Trifluoro-2,4,6-triiodobenzene can change over time. The compound is known to be light-sensitive and can degrade when exposed to strong oxidizing agents, strong acids, and bases . These factors can influence the stability and long-term effects of the compound on cellular function. In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of 1,3,5-Trifluoro-2,4,6-triiodobenzene in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects . Studies have shown that there may be threshold effects, where the compound’s impact on cellular processes changes significantly at specific dosage levels. It is essential to carefully control the dosage to avoid potential toxicity and adverse effects.
Metabolic Pathways
1,3,5-Trifluoro-2,4,6-triiodobenzene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s halogenated structure allows it to participate in unique metabolic reactions, influencing metabolic flux and metabolite levels . These interactions can affect the overall metabolic balance within cells and tissues, making 1,3,5-Trifluoro-2,4,6-triiodobenzene an important compound in metabolic studies.
Transport and Distribution
Within cells and tissues, 1,3,5-Trifluoro-2,4,6-triiodobenzene is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . The compound’s ability to form stable noncovalent interactions with biomolecules can affect its transport and distribution, impacting its overall activity and function.
Subcellular Localization
1,3,5-Trifluoro-2,4,6-triiodobenzene exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,5-Trifluoro-2,4,6-triiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the fluorination of 1,3,5-triiodobenzene using a fluorinating agent such as silver fluoride (AgF) under controlled conditions .
Industrial Production Methods
Industrial production of 1,3,5-trifluoro-2,4,6-triiodobenzene typically involves large-scale halogenation reactions. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
1,3,5-Trifluoro-2,4,6-triiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) are commonly used under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products such as 1,3,5-trifluoro-2,4,6-triazidobenzene or 1,3,5-trifluoro-2,4,6-tricyanobenzene can be formed.
Oxidation Products: Oxidation can lead to the formation of iodinated benzoic acids or other oxidized derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triiodobenzene: Lacks the fluorine atoms, resulting in different electronic properties and halogen bonding capabilities.
1,3,5-Trifluoro-2,4,6-trichlorobenzene: Substitutes chlorine for iodine, leading to variations in reactivity and bonding interactions.
Uniqueness
1,3,5-Trifluoro-2,4,6-triiodobenzene is unique due to the combination of fluorine and iodine atoms, which enhances its halogen bonding strength and versatility in forming diverse supramolecular structures. This makes it a valuable compound for applications requiring precise molecular interactions and stability .
Propiedades
IUPAC Name |
1,3,5-trifluoro-2,4,6-triiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAZOPPTLZSXQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)F)I)F)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F3I3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397333 | |
| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84322-56-5 | |
| Record name | 1,3,5-trifluoro-2,4,6-triiodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Trifluoro-2,4,6-triiodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)
![3-[(E)-(3-chlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1308074.png)


![5-Methyl-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1308084.png)
![2-[3-(Hydroxymethyl)piperidin-1-yl]-5-(naphthalen-1-ylmethylidene)-1,3-thiazol-4-one](/img/structure/B1308086.png)
![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)
![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)
![(Z)-3-(4-fluoroanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308093.png)

![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)


